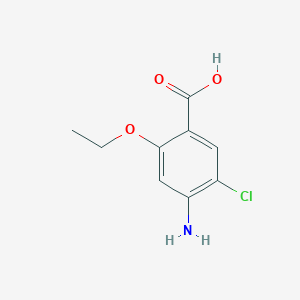

4-Amino-5-chloro-2-ethoxybenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-5-chloro-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYOMHQGQZRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441418 | |

| Record name | 4-amino-5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108282-38-8 | |

| Record name | 4-Amino-5-chloro-2-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108282-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-5-chloro-2-ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented synthetic pathway for 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in the pharmaceutical industry. The synthesis commences with the readily available starting material, p-aminosalicylic acid, and proceeds through a four-step reaction sequence involving acetylation, di-ethylation, chlorination, and subsequent hydrolysis. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is a four-step process that begins with the protection of the amino group of p-aminosalicylic acid, followed by the ethylation of the hydroxyl and carboxylic acid functionalities. Subsequently, a chlorination step introduces the chlorine atom at the 5-position of the benzene ring. The final step involves the hydrolysis of the ester and the deprotection of the amino group to yield the target molecule.[1]

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis, including reactant quantities and expected yields.

Table 1: Reactant Quantities

| Step | Starting Material | Moles | Reagent | Moles | Solvent |

| 1. Acetylation | p-Aminosalicylic acid | 0.03 | Acetic anhydride | 0.03 | Water |

| 2. Di-ethylation | N-Acetyl-p-aminosalicylic acid | 0.023 | Ethyl sulfate | 0.058 | DMF |

| Potassium carbonate | 0.046 | ||||

| 3. Chlorination | Ethyl 2-ethoxy-4-acetamidobenzoate | 0.023 | N-Chlorosuccinimide (NCS) | 0.023 | DMF |

| 4. Hydrolysis | Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate | - | Sodium hydroxide | - | Water |

| Hydrochloric acid | - |

Table 2: Product Yields

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1. Acetylation | N-Acetyl-p-aminosalicylic acid | 5.85 | 4.70 | 80.2 |

| 2. Di-ethylation & 3. Chlorination | Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate | 6.90 | 4.70 | 71.5 (for two steps) |

| 4. Hydrolysis | This compound | - | - | - |

Note: The yield for the hydrolysis step is not explicitly provided in the referenced documents but is expected to be high under standard conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Acetylation of p-Aminosalicylic Acid

This step involves the protection of the amino group of p-aminosalicylic acid through acetylation.

Materials:

-

p-Aminosalicylic acid (4.60 g, 0.03 mol)

-

Water (46 mL)

-

Acetic anhydride (3.07 g, 0.03 mol)

-

Reaction flask

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a reaction flask, add p-aminosalicylic acid, water, and acetic anhydride.[1]

-

Stir the mixture and heat to 60°C.[1]

-

Maintain the reaction at 60°C for 4 hours.[1]

-

After the reaction is complete, cool the mixture.[1]

-

Filter the precipitate, wash with water, and dry to obtain N-acetyl-p-aminosalicylic acid.[1]

Step 2: Di-ethylation of N-Acetyl-p-aminosalicylic Acid

This step ethylates both the hydroxyl and carboxylic acid groups of N-acetyl-p-aminosalicylic acid.

Materials:

-

N-Acetyl-p-aminosalicylic acid (4.49 g, 0.023 mol)

-

Dimethylformamide (DMF, 25 mL)

-

Potassium carbonate (6.36 g, 0.046 mol)

-

Ethyl sulfate (8.94 g, 0.058 mol)

-

Reaction flask

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a reaction flask, combine N-acetyl-p-aminosalicylic acid, DMF, potassium carbonate, and ethyl sulfate.[1]

-

Stir the mixture and heat to 120°C.[1]

-

Maintain the reaction at 120°C for 10 hours to yield ethyl 2-ethoxy-4-acetamidobenzoate.[1]

Step 3: Chlorination of Ethyl 2-ethoxy-4-acetamidobenzoate

This step introduces a chlorine atom at the 5-position of the aromatic ring.

Materials:

-

Ethyl 2-ethoxy-4-acetamidobenzoate (from the previous step)

-

N-Chlorosuccinimide (NCS, 3.07 g, 0.023 mol)

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

After the di-ethylation reaction, cool the reaction mixture.[1]

-

Add N-chlorosuccinimide (NCS) to the reaction mixture.[1]

-

Stir and heat the mixture to 70°C.[1]

-

Maintain the reaction at 70°C for 2 hours.[1]

-

Pour the reaction mixture into water to precipitate the product.[1]

-

Filter, wash with water, and dry to obtain ethyl 4-acetamido-5-chloro-2-ethoxybenzoate.[1]

Step 4: Hydrolysis of Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate

This final step deprotects the amino group and hydrolyzes the ethyl ester to yield the final product.

Materials:

-

Ethyl 4-acetamido-5-chloro-2-ethoxybenzoate

-

Aqueous sodium hydroxide solution

-

Hydrochloric acid

-

Reaction flask

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

The crude ethyl 4-acetamido-5-chloro-2-ethoxybenzoate is subjected to hydrolysis using an aqueous sodium hydroxide solution under reflux.[1]

-

After the hydrolysis is complete, the reaction mixture is cooled.

-

The pH of the solution is adjusted to be acidic using hydrochloric acid, which precipitates the product.[1]

-

The precipitate is filtered, washed with water, and dried to obtain this compound.[1]

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final product.

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 108282-38-8 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 215.63 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | N/A |

| Melting Point | 167-169 °C | [1][2] |

| Boiling Point | 377.7 °C (Predicted) | N/A |

| Density | 1.376 g/cm³ (Predicted) | N/A |

| Solubility | DMSO (Slightly), Methanol (Slightly) | N/A |

| pKa | Not experimentally determined in cited literature. | N/A |

| logP | Not experimentally determined in cited literature. | N/A |

Experimental Protocols for Key Physicochemical Properties

For properties where experimental data is lacking, the following established methodologies are recommended for their determination. These protocols are widely accepted in the pharmaceutical sciences for the characterization of new chemical entities.

Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) is a critical parameter influencing a compound's solubility, absorption, and distribution. Potentiometric titration is a highly accurate method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1-5 mg/mL) in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place a known volume of the compound's solution in a beaker with a magnetic stirrer.

-

Slowly add aliquots of the titrant (acid or base) to the solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa can be determined from the half-equivalence point of the resulting titration curve.

-

Workflow for pKa Determination

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Detailed Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in one of the phases.

-

Add a known volume of the second phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate logP as: logP = log₁₀(P).

-

Workflow for logP Determination

Determination of Solubility

Solubility is a fundamental property that affects a drug's bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Principle (Thermodynamic Solubility): An excess of the solid compound is equilibrated with a solvent over a period of time. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology (Shake-Flask for Thermodynamic Solubility):

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, etc.).

-

-

Equilibration:

-

Shake or agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Filter or centrifuge the samples to remove any undissolved solid.

-

-

Analysis:

-

Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Biological Context and Signaling Pathway

This compound is a precursor for the synthesis of selective 5-HT4 receptor agonists.[1] These agonists are being investigated for their potential as antidepressants. The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the production of the second messenger cyclic AMP (cAMP).

The signaling cascade initiated by the activation of the 5-HT4 receptor is as follows:

-

A 5-HT4 receptor agonist binds to the receptor.

-

This binding event causes a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs).

-

The activated Gs protein, in turn, activates the enzyme adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA).

-

PKA then phosphorylates various downstream targets, leading to a cellular response.

5-HT4 Receptor Signaling Pathway

References

An In-depth Technical Guide to 4-Amino-5-chloro-2-ethoxybenzoic acid (CAS: 108282-38-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis and purification protocols, and its role as a serotonin 5-HT4 receptor agonist.

Physicochemical Properties

This compound is a substituted benzoic acid derivative. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 108282-38-8 | [1] |

| Molecular Formula | C₉H₁₀ClNO₃ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| Melting Point | 167 °C | [1] |

| Boiling Point (Predicted) | 377.7 ± 42.0 °C | N/A |

| Flash Point (Predicted) | 182.2 °C | N/A |

| Appearance | White to off-white solid | [2] |

| Solubility | Slightly soluble in chloroform and methanol | N/A |

| pKa (Predicted) | pKa₁: 2.5 (carboxyl group), pKa₂: 4.5 (amino group) | N/A |

Synthesis and Purification

The synthesis of this compound is a multi-step process, often starting from p-aminosalicylic acid or a substituted nitrobenzene derivative. The following experimental protocol is a composite method derived from patented syntheses of mosapride, for which this compound is a crucial intermediate.[3][4][5]

Experimental Protocol: Synthesis

This protocol outlines a common synthetic route starting from 2-ethoxy-4-nitrobenzoic acid.

Step 1: Chlorination of Methyl 2-ethoxy-4-nitrobenzoate [3]

-

Materials: Methyl 2-ethoxy-4-nitrobenzoate, N-chlorosuccinimide (NCS), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve Methyl 2-ethoxy-4-nitrobenzoate in DMF at room temperature.

-

Add N-chlorosuccinimide to the solution.

-

Heat the reaction mixture to 50°C and stir for 4 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-ethoxybenzoate.

-

Step 2: Reduction of the Nitro Group [3]

-

Materials: Methyl 4-amino-5-chloro-2-ethoxybenzoate, Zinc powder, Acetic acid.

-

Procedure:

-

Suspend Methyl 4-amino-5-chloro-2-ethoxybenzoate in acetic acid at room temperature.

-

Add zinc powder portion-wise to the suspension.

-

Reflux the reaction mixture for 5 hours.

-

Cool the mixture and filter to remove excess zinc and other solids.

-

Pour the filtrate into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-ethoxybenzoate.

-

Step 3: Hydrolysis of the Ester [6]

-

Materials: Methyl 4-amino-5-chloro-2-ethoxybenzoate, Sodium hydroxide, Methanol, Water, Hydrochloric acid.

-

Procedure:

-

Dissolve Methyl 4-amino-5-chloro-2-ethoxybenzoate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and reflux the mixture for 2-3 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 5 to precipitate the final product.

-

Filter the solid, wash with water, and dry to yield this compound.

-

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.[7]

-

Materials: Crude this compound, Methanol (or another suitable solvent).

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove residual soluble impurities.

-

Dry the purified crystals under vacuum.

-

Caption: General experimental workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

This compound is recognized for its activity as a selective serotonin 5-HT4 receptor agonist.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.

Signaling Pathway

The primary signaling pathway initiated by the activation of the 5-HT4 receptor involves the Gs alpha subunit of the heterotrimeric G-protein.[8] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response.

Caption: The 5-HT4 receptor Gs-cAMP signaling pathway.

Applications in Research and Drug Development

As a 5-HT4 receptor agonist, this compound is a valuable tool in several areas of research and is a key building block for the development of therapeutic agents.

-

Gastrointestinal Motility: 5-HT4 receptor agonists are known to promote gastrointestinal motility, making this compound and its derivatives potential treatments for conditions like gastroparesis and constipation.[9][10]

-

Cognitive Function: The 5-HT4 receptor is also implicated in learning and memory, suggesting a potential therapeutic avenue for cognitive disorders.

-

Drug Discovery: This compound serves as a crucial intermediate in the synthesis of more complex molecules with enhanced potency, selectivity, and pharmacokinetic profiles, such as Mosapride.[9]

Experimental Protocols for Biological Assays

To characterize the activity of this compound as a 5-HT4 receptor agonist, various in vitro assays can be employed.

cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP levels upon receptor activation.[11][12]

-

Materials:

-

Cells expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

-

3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

-

Forskolin (as a positive control).

-

-

Procedure:

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Prepare serial dilutions of this compound in assay buffer containing IBMX.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve to determine the EC₅₀ value.

-

Radioligand Binding Assay

This competitive binding assay measures the affinity of the compound for the 5-HT4 receptor.

-

Materials:

-

Cell membranes expressing the 5-HT4 receptor.

-

A radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the cell membranes, the radiolabeled antagonist at a fixed concentration (typically near its Kd value), and a dilution of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki).

-

Caption: General experimental workflows for in vitro biological assays.

References

- 1. This compound | 108282-38-8 | FA71234 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 4. EP1515958A2 - Process for the synthesis of mosapride - Google Patents [patents.google.com]

- 5. CN113214181A - New preparation method of mosapride - Google Patents [patents.google.com]

- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4-Amino-5-chloro-2-ethoxybenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key organic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, with the chemical formula C₉H₁₀ClNO₃, is a substituted benzoic acid derivative.[1] Its structure, featuring an amino group, a chlorine atom, an ethoxy group, and a carboxylic acid on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various experimental contexts.

It is important to note that while this compound is commercially available, comprehensive, experimentally verified spectroscopic data is not widely published in peer-reviewed literature. Much of the publicly available data pertains to its close analog, 4-amino-5-chloro-2-methoxybenzoic acid. This guide will, therefore, provide a detailed theoretical interpretation based on fundamental spectroscopic principles and predicted data, highlighting the expected spectral features of the ethoxy compound. Researchers are strongly encouraged to acquire experimental data for definitive structural confirmation.

There appears to be some ambiguity in the literature and supplier catalogs regarding the CAS number for this compound. The most consistently cited CAS number is 108282-38-8 .[1] Another CAS number, 20896-27-9, is also sometimes associated with this name, but it is more frequently linked to the methyl ester of the methoxy analog.[2][3] For the purposes of this guide, we will refer to CAS number 108282-38-8.

Molecular Structure and Key Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₃ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| CAS Number | 108282-38-8 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 167 °C | [1] |

digraph "4_Amino_5_chloro_2_ethoxybenzoic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label="C"]; O_carboxyl1 [label="O"]; O_carboxyl2 [label="OH"]; N_amino [label="NH₂"]; Cl_chloro [label="Cl"]; O_ethoxy [label="O"]; C_ethyl1 [label="CH₂"]; C_ethyl2 [label="CH₃"];

// Position nodes for layout C1_pos [pos="0,1.5!", shape=point]; C2_pos [pos="-1.3,0.75!", shape=point]; C3_pos [pos="-1.3,-0.75!", shape=point]; C4_pos [pos="0,-1.5!", shape=point]; C5_pos [pos="1.3,-0.75!", shape=point]; C6_pos [pos="1.3,0.75!", shape=point]; C_carboxyl_pos [pos="2.6,1.5!", shape=point]; O_carboxyl1_pos [pos="2.6,2.5!", shape=point]; O_carboxyl2_pos [pos="3.9,1.0!", shape=point]; O_ethoxy_pos [pos="-2.6,1.5!", shape=point]; C_ethyl1_pos [pos="-3.9,0.75!", shape=point]; C_ethyl2_pos [pos="-5.2,1.5!", shape=point]; Cl_chloro_pos [pos="-2.6,-1.5!", shape=point]; N_amino_pos [pos="0,-2.8!", shape=point];

// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C6; C6 -- C_carboxyl; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_carboxyl2; C2 -- O_ethoxy; O_ethoxy -- C_ethyl1; C_ethyl1 -- C_ethyl2; C3 -- Cl_chloro; C4 -- N_amino;

// Invisible edges for layout control C1 -- C1_pos [style=invis]; C2 -- C2_pos [style=invis]; C3 -- C3_pos [style=invis]; C4 -- C4_pos [style=invis]; C5 -- C5_pos [style=invis]; C6 -- C6_pos [style=invis]; C_carboxyl -- C_carboxyl_pos [style=invis]; O_carboxyl1 -- O_carboxyl1_pos [style=invis]; O_carboxyl2 -- O_carboxyl2_pos [style=invis]; O_ethoxy -- O_ethoxy_pos [style=invis]; C_ethyl1 -- C_ethyl1_pos [style=invis]; C_ethyl2 -- C_ethyl2_pos [style=invis]; Cl_chloro -- Cl_chloro_pos [style=invis]; N_amino -- N_amino_pos [style=invis]; }

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₁₁ClNO₃]⁺ | 216.0422 |

| [M-H]⁻ | [C₉H₉ClNO₃]⁻ | 214.0277 |

| [M+Na]⁺ | [C₉H₁₀ClNO₃Na]⁺ | 238.0241 |

Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer is expected to proceed through several predictable pathways, primarily involving the loss of small neutral molecules from the molecular ion. The carboxylic acid and ethoxy groups are key sites for initial fragmentation.

In positive ion mode (ESI+), the molecular ion [M+H]⁺ would likely undergo the following fragmentations:

-

Loss of H₂O: A common fragmentation for carboxylic acids.

-

Loss of C₂H₄ (ethene): From the ethoxy group, leading to a hydroxyl group on the ring.

-

Loss of CO₂: Decarboxylation of the carboxylic acid group.

Figure 2: Predicted major fragmentation pathway in positive ion MS/MS.

Experimental Protocol: High-Resolution Mass Spectrometry

Objective: To determine the accurate mass of the molecular ion and characterize the fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive and Negative Modes):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra over a mass range of m/z 50-500 in both positive and negative ion modes.

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ions ([M+H]⁺ and [M-H]⁻) in the quadrupole and subjecting them to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Analysis: Process the acquired data to determine the accurate mass and elemental composition of the precursor and major fragment ions. Propose fragmentation pathways based on the observed neutral losses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3000-2850 | Medium | C-H stretch (aliphatic - ethoxy group) |

| 1700-1670 | Strong | C=O stretch (carboxylic acid) |

| 1620-1580 | Medium | N-H bend (amine), C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 800-700 | Strong | C-Cl stretch |

The broadness of the 3400-3200 cm⁻¹ band is due to hydrogen bonding from both the carboxylic acid and amino groups. The presence of the ethoxy group will be confirmed by the aliphatic C-H stretching vibrations.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the homogenous powder to a pellet-pressing die.

-

Apply pressure (approximately 8-10 tons) with a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the various substituents on the aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0-13.0 | broad singlet | 1H | -COOH |

| ~7.5 | singlet | 1H | Ar-H |

| ~6.5 | singlet | 1H | Ar-H |

| ~4.5-5.5 | broad singlet | 2H | -NH₂ |

| ~4.1 | quartet | 2H | -OCH₂CH₃ |

| ~1.4 | triplet | 3H | -OCH₂CH₃ |

The two aromatic protons are expected to appear as singlets due to the substitution pattern. The broadness of the -COOH and -NH₂ signals is due to hydrogen bonding and exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (carboxylic acid) |

| ~155 | Ar-C-O |

| ~148 | Ar-C-N |

| ~130 | Ar-C-Cl |

| ~120 | Ar-C-H |

| ~115 | Ar-C-COOH |

| ~110 | Ar-C-H |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peaks.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

-

Assign the chemical shifts in the ¹³C NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

-

Figure 3: General workflow for NMR analysis.

Conclusion

References

Crystal Structure of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional characteristics of 4-Amino-5-chloro-2-ethoxybenzoic acid. While a definitive crystal structure for this specific ethoxy compound is not publicly available, this document presents a comprehensive overview based on the crystallographic data of its closely related analogue, 4-Amino-5-chloro-2-methoxybenzoic acid. The structural similarity between the methoxy and ethoxy groups allows for valuable insights into the probable solid-state conformation and intermolecular interactions of the title compound. This guide also details a proposed synthesis protocol, outlines its known pharmacodynamics as a 5-HT4 receptor agonist, and presents relevant signaling pathways and experimental workflows.

Introduction

This compound is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmacology. It has been identified as a 5-HT4 receptor agonist, making it a candidate for the development of novel therapeutic agents, particularly in the realm of antidepressants. The precise arrangement of its constituent atoms in the solid state, governed by its crystal structure, is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Understanding this structure is paramount for formulation development and for elucidating structure-activity relationships.

Due to the absence of published crystallographic data for this compound, this guide utilizes the experimentally determined crystal structure of 4-Amino-5-chloro-2-methoxybenzoic acid as a proxy. The substitution of a methoxy group for an ethoxy group is a minor modification that is not expected to fundamentally alter the primary packing motifs and hydrogen bonding networks.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₃ | |

| Molecular Weight | 215.63 g/mol | |

| Melting Point | 167 °C | |

| Appearance | White to Almost white powder to crystal | TCI Chemicals |

| Purity | >98.0% (HPLC) | TCI Chemicals |

Crystallographic Analysis of 4-Amino-5-chloro-2-methoxybenzoic Acid

The crystal structure of the methoxy analogue provides a robust model for understanding the solid-state conformation of this compound. The data reveals a monoclinic crystal system, which is common for small organic molecules.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters for 4-Amino-5-chloro-2-methoxybenzoic acid.[1]

| Parameter | Value |

| Empirical Formula | C₈H₈ClNO₃ |

| Formula Weight | 201.61 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 8.228(3) |

| b (Å) | 15.219(5) |

| c (Å) | 6.816(2) |

| α (°) | 90 |

| β (°) | 94.68(3) |

| γ (°) | 90 |

| Volume (ų) | 851.1(5) |

| Z | 4 |

Data obtained from the technical guide for 4-Amino-5-chloro-2-methoxybenzoic acid.[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the established synthesis of its methoxy analogue.[2] The proposed method involves the ethoxylation of a suitable precursor, followed by chlorination and hydrolysis.

Step 1: Ethoxylation of p-Aminosalicylic Acid

-

Dissolve p-aminosalicylic acid and potassium hydroxide in a suitable solvent such as acetone.

-

Cool the mixture to approximately 20-30°C.

-

Gradually add diethyl sulfate dropwise to the stirred solution.

-

Allow the reaction to proceed to completion.

-

Isolate the resulting 4-amino-2-ethoxybenzoic acid intermediate.

Step 2: Chlorination

-

Dissolve the 4-amino-2-ethoxybenzoic acid intermediate in a suitable solvent.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), in a 1:1 molar ratio.

-

Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours.

-

Precipitate the product by pouring the reaction mixture into ice water.

-

Filter and dry the solid to obtain this compound methyl ester.

Step 3: Hydrolysis

-

Suspend the methyl ester in a mixture of methanol and water.

-

Add potassium hydroxide and reflux the mixture for 2-3 hours.

-

After cooling, acidify the solution with hydrochloric acid to a pH of approximately 5 to precipitate the final product.

-

Filter, wash with water, and dry the solid to yield this compound.

Mandatory Visualizations

Proposed Experimental Workflow for Synthesis and Analysis

Caption: Proposed workflow for the synthesis and analysis of this compound.

5-HT4 Receptor Signaling Pathway

This compound acts as an agonist at the 5-hydroxytryptamine 4 (5-HT4) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.

Caption: Simplified 5-HT4 receptor signaling pathway initiated by agonist binding.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, the available data for its methoxy analogue provides a strong foundation for understanding its likely solid-state properties. The structural insights, combined with the proposed synthetic route and an understanding of its mechanism of action at the 5-HT4 receptor, offer a comprehensive knowledge base for researchers and professionals in the field of drug development. Further crystallographic studies on the title compound are warranted to confirm the structural predictions and to provide a more detailed understanding of its structure-property relationships.

References

Navigating the Solubility Landscape of 4-Amino-5-chloro-2-ethoxybenzoic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Amino-5-chloro-2-ethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Geared towards researchers, scientists, and professionals in drug development, this document outlines the methodologies for solubility determination and presents a framework for understanding its behavior in various organic solvents.

Quantitative Solubility Profile

A comprehensive literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate the understanding of how such data would be presented, the following table illustrates a hypothetical solubility profile. This data is for illustrative purposes only and should not be considered experimentally verified.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Methanol | 25 | Hypothetical Value: 15.2 | Equilibrium Shake-Flask |

| Ethanol | 25 | Hypothetical Value: 10.8 | Equilibrium Shake-Flask |

| Acetone | 25 | Hypothetical Value: 25.5 | Equilibrium Shake-Flask |

| Ethyl Acetate | 25 | Hypothetical Value: 5.1 | Equilibrium Shake-Flask |

| Dichloromethane | 25 | Hypothetical Value: 2.3 | Equilibrium Shake-Flask |

| Acetonitrile | 25 | Hypothetical Value: 18.9 | Equilibrium Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value: > 100 | Equilibrium Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Hypothetical Value: > 100 | Equilibrium Shake-Flask |

Note: The solubility of acidic and basic compounds can be significantly influenced by the pH of the solution. For ionizable compounds like this compound, solubility in aqueous solutions will be pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This method ensures that a true equilibrium is reached between the undissolved solid and the solvent.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in units such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

This comprehensive approach to determining and presenting the solubility of this compound provides a solid foundation for its application in pharmaceutical research and development. While specific experimental data is currently unavailable in the public domain, the methodologies outlined here offer a clear path for its determination.

Navigating the Bioactive Landscape of 4-Amino-5-chloro-2-ethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative biological data and specific experimental protocols for 4-Amino-5-chloro-2-ethoxybenzoic acid are limited. This guide presents available information on the target compound and leverages data from its close structural analog, 4-amino-5-chloro-2-methoxybenzoic acid, to provide a comprehensive overview of its potential biological activities and the methodologies for their assessment. All data pertaining to the methoxy analog should be interpreted with the consideration of the structural difference (ethoxy vs. methoxy group).

Introduction

This compound is a substituted aromatic carboxylic acid with emerging interest in the pharmaceutical sector. Preliminary investigations suggest its potential as an antidepressant targeting the serotonin 5-HT4 receptor, with its metabolites also exhibiting inhibitory effects on phosphodiesterase (PDE) activity.[1] This dual activity profile makes it an intriguing candidate for further research and development. This technical guide consolidates the available biological data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.

Core Biological Activities

The primary reported biological activities of this compound and its derivatives revolve around two key molecular targets:

-

Serotonin 5-HT4 Receptor: This compound is reported to be in development as an antidepressant that targets the 5-HT4 receptor.[1] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This pathway is implicated in various physiological processes, including gastrointestinal motility and cognitive function. Derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have been extensively studied as both agonists and antagonists of the 5-HT4 receptor.[2][3]

-

Phosphodiesterase (PDE) Inhibition: The bioactive metabolite of this compound has been identified as a potent inhibitor of phosphodiesterase activity.[1] PDEs are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP, thereby regulating a wide range of cellular processes. Inhibition of PDEs leads to an increase in the intracellular concentrations of these second messengers.

Quantitative Biological Data

Due to the limited direct data on this compound, the following tables summarize the quantitative biological activity data for derivatives of its methoxy analog, 4-amino-5-chloro-2-methoxybenzoic acid, at the 5-HT4 receptor. This data is provided to illustrate the potential potency and pharmacological profile of this class of compounds.

Table 1: 5-HT4 Receptor Binding Affinity of 4-amino-5-chloro-2-methoxybenzoic Acid Derivatives

| Compound ID | Structure | Kᵢ (nM) | Assay System | Reference |

| 7a (ML 10302) | 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.07 ± 0.5 | [³H]GR 113808 binding in rat striatum | [2][3] |

| 7k | 2-(4-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.0 ± 0.3 | [³H]GR 113808 binding in rat striatum | [2][3] |

| 7g | 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 0.26 ± 0.06 | [³H]GR 113808 binding in rat striatum | [2][3] |

Table 2: Functional Activity of 4-amino-5-chloro-2-methoxybenzoic Acid Derivatives at the 5-HT4 Receptor

| Compound ID | Activity Profile | pA₂ Value | Bioassay System | Reference |

| 7g | Antagonist | 8.6 | Inhibition of 5-HT-induced relaxation in rat esophagus muscle | [2][3] |

| 7a, 7k | Partial Agonist | - | Electrically-stimulated guinea pig ileum myenteric plexus | [2][3] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key assays used to characterize the biological activity of compounds like this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT4 receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]GR113808 (a high-affinity 5-HT4 antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., 10 µM GR113808).

-

Test compound (this compound or its derivatives) at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations or buffer for total binding or non-specific binding control.

-

[³H]GR113808 at a concentration close to its K_d value (typically ~0.2 nM).

-

Cell membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Phosphodiesterase (PDE) Activity Assay (Colorimetric)

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a specific PDE isozyme.

Materials:

-

Purified recombinant human PDE enzyme (e.g., PDE4D).

-

Substrate: cAMP or cGMP.

-

5'-Nucleotidase.

-

Phosphate detection reagent (e.g., Malachite Green-based).

-

Test compound (e.g., a metabolite of this compound) at various concentrations.

-

Assay buffer: e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.

-

96-well microplate and a plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

Test compound at various concentrations or buffer for control.

-

PDE enzyme.

-

-

Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the cAMP or cGMP substrate to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

Stop Reaction & Second Enzymatic Step: Add 5'-nucleotidase to the wells. This enzyme will convert the AMP or GMP produced by the PDE into adenosine or guanosine and inorganic phosphate. Incubate for a further 10 minutes.

-

Color Development: Add the phosphate detection reagent to each well. This will react with the inorganic phosphate to produce a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Data Analysis: Construct a dose-response curve by plotting the percentage of PDE inhibition versus the logarithm of the test compound concentration. Determine the IC₅₀ value from this curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, with potential applications in the treatment of depression and other disorders related to 5-HT4 receptor and phosphodiesterase signaling. While direct and detailed biological data for this specific compound remains to be fully elucidated in the public domain, the information available for its close structural analogs provides a strong rationale for its continued investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to further explore the biological activity and therapeutic potential of this and related molecules. As research progresses, a clearer picture of the precise pharmacological profile of this compound will undoubtedly emerge, paving the way for its potential clinical application.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-5-chloro-2-alkoxybenzoic Acid Derivatives

Disclaimer: This technical guide focuses on the mechanism of action of derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid . While the user query specified the ethoxy analogue, a comprehensive search of the scientific literature revealed a significant lack of in-depth mechanistic data, quantitative pharmacological values, and detailed experimental protocols for this specific compound. In contrast, the closely related methoxy analogue is well-characterized in publicly available research. The information presented herein is therefore based on the robust data available for the methoxy derivative, which is considered a representative compound for understanding the pharmacological activity of this class of molecules.

Core Mechanism of Action

Derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid are a class of compounds that primarily exert their pharmacological effects by acting as ligands for the 5-hydroxytryptamine type 4 (5-HT4) receptor . Depending on the specific structural modifications of the parent molecule, these derivatives can act as potent and selective agonists, partial agonists, or antagonists of this receptor.

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade is involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.

One notable derivative, 4-Amino-5-chloro-2-ethoxybenzoic acid, is reportedly under development as an antidepressant, targeting the 5-HT4 receptor.[1] Furthermore, its bioactive metabolite, 4-(4′ hydroxybutyl)phenol, has been identified as a potent inhibitor of phosphodiesterase (PDE) activity.[1] PDE inhibition would lead to an accumulation of intracellular cAMP, thereby potentiating the effects of 5-HT4 receptor activation.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of several ester derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid for the 5-HT4 receptor. These compounds were evaluated for their ability to displace the radioligand [3H]GR113808 from 5-HT4 receptors in rat striatum homogenates.

| Compound ID | Structure | Receptor Affinity (Ki, nM) | Antagonist Potency (pA2) | Agonist/Antagonist Profile |

| 7a (ML 10302) | 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.07 ± 0.5 | - | Partial Agonist |

| 7k | 2-(4-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.0 ± 0.3 | - | Partial Agonist |

| 7g | 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 0.26 ± 0.06 | 8.6 | Antagonist |

Data sourced from "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors".[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of 4-Amino-5-chloro-2-methoxybenzoic acid derivatives.

5-HT4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT4 receptor.

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.

-

The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in the same volume of buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.

-

The suspension is centrifuged again under the same conditions, and the final pellet is resuspended in binding buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of approximately 0.5 mg/mL.

-

-

Assay Procedure:

-

The assay is performed in a final volume of 1 mL in polypropylene tubes.

-

Each tube contains:

-

800 µL of the membrane preparation.

-

100 µL of the radioligand, [3H]GR113808 (at a final concentration of 0.1 nM).

-

100 µL of either buffer, the test compound at various concentrations, or a saturating concentration of a known 5-HT4 ligand (e.g., 10 µM serotonin) to determine non-specific binding.

-

-

The tubes are incubated at 25°C for 60 minutes.

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.1% polyethyleneimine.

-

The filters are washed three times with 4 mL of ice-cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constants (Ki) for the test compounds are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Functional Agonist/Antagonist Assays in Isolated Tissues

These ex vivo assays assess the functional activity of the compounds on 5-HT4 receptors in physiologically relevant tissues.

-

Guinea Pig Ileum Preparation (Agonist Activity):

-

Male Dunkin-Hartley guinea pigs are euthanized.

-

A segment of the ileum is removed and placed in Krebs solution.

-

The longitudinal muscle with the myenteric plexus attached is prepared and mounted in a 10 mL organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

The preparation is placed under a tension of 1 g and allowed to equilibrate for 60 minutes.

-

The tissue is stimulated electrically with platinum electrodes (0.5 ms pulses, 0.1 Hz).

-

Test compounds are added cumulatively to the organ bath, and the resulting contractions are recorded isometrically.

-

Agonist potencies (EC50) and maximal responses are determined.

-

-

Rat Esophagus Preparation (Antagonist Activity):

-

Male Wistar rats are euthanized.

-

The esophagus is removed and the tunica muscularis mucosae is isolated.

-

The tissue is mounted in a 10 mL organ bath containing Krebs solution at 37°C, gassed with 95% O2 and 5% CO2, and placed under a tension of 0.5 g.

-

The tissue is pre-contracted with carbachol (3 µM).

-

Once the contraction is stable, a cumulative concentration-response curve to serotonin is established to induce relaxation.

-

To determine antagonist potency, the tissue is incubated with the test compound for 30 minutes before establishing a second serotonin concentration-response curve.

-

The pA2 value, a measure of antagonist potency, is calculated from the shift in the serotonin concentration-response curve.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

Caption: Radioligand Binding Assay Experimental Workflow.

References

An In-depth Technical Guide on 4-Amino-5-chloro-2-ethoxybenzoic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloro-2-ethoxybenzoic acid, a substituted benzoic acid derivative, holds a significant position in medicinal chemistry, primarily as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. While not a therapeutic agent in itself, its history is intrinsically linked to the development of important drugs, most notably the gastroprokinetic agent Mosapride. This document outlines the pivotal role of this compound in drug discovery, presents detailed experimental protocols for its synthesis, and includes visualizations of relevant chemical pathways and workflows to aid researchers in their understanding and application of this versatile chemical building block.

Discovery and Historical Context

The discovery of this compound is not marked by a singular, isolated event but is rather embedded in the broader history of the development of benzamide derivatives as therapeutic agents. Its emergence is most prominently documented in the early 1990s through the research and development of Mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.

The seminal work in this area was published by Kato et al. in the Journal of Medicinal Chemistry in 1991.[1] This paper, focused on the synthesis and structure-activity relationships of a series of novel benzamides as potent gastrokinetic agents, detailed the first significant synthesis of this compound as a crucial precursor. The development of this intermediate was a critical step in the creation of Mosapride, which demonstrated potent gastric emptying activity.[1]

Subsequent patents and research articles have further solidified the role of this compound as a key intermediate in the synthesis of Mosapride and other related compounds. While the compound itself does not possess significant biological activity, its structural contribution to the final drug molecules is essential for their therapeutic effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 108282-38-8 | TCI Chemicals |

| Molecular Formula | C₉H₁₀ClNO₃ | TCI Chemicals |

| Molecular Weight | 215.63 g/mol | TCI Chemicals |

| Melting Point | 167 °C | Biosynth |

| Appearance | White to Almost white powder to crystal | TCI Chemicals |

| Purity | >98.0% (HPLC) | TCI Chemicals |

Synthesis and Experimental Protocols

The most well-documented synthetic route to this compound starts from methyl 4-acetylamino-2-hydroxybenzoate. The overall synthetic workflow is depicted in the diagram below.

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Kato et al., 1991)

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Ethylation of Methyl 4-acetylamino-2-hydroxybenzoate

-

Reaction: Methyl 4-acetylamino-2-hydroxybenzoate is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base to form methyl 4-acetylamino-2-ethoxybenzoate.

-

Reagents and Conditions:

-

Methyl 4-acetylamino-2-hydroxybenzoate

-

Ethyl iodide

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Acetone)

-

Reflux conditions

-

-

Work-up: The reaction mixture is filtered, and the solvent is evaporated. The residue is then purified, typically by recrystallization.

Step 2: Chlorination of Methyl 4-acetylamino-2-ethoxybenzoate

-

Reaction: The ethoxy derivative is chlorinated at the 5-position of the benzene ring using a chlorinating agent like N-chlorosuccinimide (NCS).

-

Reagents and Conditions:

-

Methyl 4-acetylamino-2-ethoxybenzoate

-

N-Chlorosuccinimide (NCS)

-

Solvent (e.g., Acetic acid)

-

Elevated temperature (e.g., 80-90 °C)

-

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and washed.

Step 3: Hydrolysis of Methyl 4-acetylamino-5-chloro-2-ethoxybenzoate

-

Reaction: The final step involves the hydrolysis of both the ester and the acetylamino groups to yield the carboxylic acid and the free amine.

-

Reagents and Conditions:

-

Methyl 4-acetylamino-5-chloro-2-ethoxybenzoate

-

Aqueous base (e.g., Sodium hydroxide or Potassium hydroxide)

-

Reflux conditions

-

Acidification with a mineral acid (e.g., Hydrochloric acid) to precipitate the final product.

-

-

Work-up: After basic hydrolysis, the reaction mixture is cooled and acidified. The precipitated this compound is collected by filtration, washed with water, and dried.

Role in Drug Development and Signaling Pathways

As previously mentioned, this compound is a critical building block for the synthesis of Mosapride. Mosapride exerts its therapeutic effect by acting as a selective agonist at the serotonin 5-HT4 receptor.

The general signaling pathway initiated by 5-HT4 receptor activation is illustrated below.

Figure 2: Simplified 5-HT4 receptor signaling pathway activated by Mosapride.

The activation of the 5-HT4 receptor by Mosapride leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to an increase in acetylcholine release from enteric neurons. This enhanced cholinergic activity results in increased smooth muscle contraction and promotes gastrointestinal motility.

Conclusion

This compound, while not a therapeutic agent itself, is a cornerstone intermediate in the synthesis of important pharmaceuticals, most notably Mosapride. Its discovery and development are intrinsically tied to the quest for effective treatments for gastrointestinal motility disorders. The synthetic pathways established for this compound are robust and have been well-documented in scientific literature and patents. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and chemical properties of this key intermediate is invaluable for the design and development of new therapeutic agents that build upon this important chemical scaffold.

References

Theoretical Analysis of 4-Amino-5-chloro-2-ethoxybenzoic acid: A Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals.

This document, therefore, serves a dual purpose: to summarize the existing knowledge on 4-Amino-5-chloro-2-ethoxybenzoic acid and to present a standardized, in-depth computational workflow that researchers can employ to perform a thorough theoretical characterization of this molecule.

Summary of Available Data

This compound is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of approximately 215.63 g/mol .[1][2][3] It is described as a white, solid substance with a melting point around 167-169°C.[1][3] The compound is primarily utilized in the preparation of selective 5-HT4 receptor agonists, indicating its significance in medicinal chemistry and drug discovery.[4] It is a derivative of benzoic acid and is structurally related to 4-Amino-5-chloro-2-methoxybenzoic acid, a compound that has been studied more extensively in the context of its potent agonistic and antagonistic activities at 5-HT4 receptors.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H10ClNO3 | [1][2] |

| Molecular Weight | 215.63 g/mol | [1][3] |

| CAS Number | 108282-38-8 | [1][2] |

| Melting Point | 167-169 °C | [1][3] |

| Physical State | Solid | [3] |

| Color | White | [3] |

| Application | Preparation of selective 5-HT4 receptor agonists | [4] |

Proposed Computational Research Workflow

Given the lack of published theoretical data, the following section outlines a comprehensive computational methodology using Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound. This workflow is designed to provide the foundational data necessary for further molecular modeling and drug design efforts.

Computational Details

A suggested theoretical approach would involve DFT calculations as implemented in a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for molecules of this type, providing a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations.[7] For a more detailed analysis of electronic properties, time-dependent DFT (TD-DFT) would be employed.[7]

Caption: A generalized workflow for the theoretical study of this compound.

Key Theoretical Analyses

A comprehensive theoretical study would encompass the following analyses, which are crucial for understanding the molecule's reactivity, stability, and potential biological activity.

-

Optimized Molecular Geometry: This analysis determines the most stable 3D conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding its shape and steric properties.

-

Vibrational Analysis: The calculation of vibrational frequencies serves two purposes. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Secondly, the predicted infrared (IR) and Raman spectra can be compared with experimental data to validate the computational model.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting non-covalent interactions, which are critical in biological systems.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and the nature of chemical bonds within the molecule.

The logical progression of these analyses is depicted in the following diagram.

Caption: The logical progression of a theoretical chemical analysis.

Conclusion

While there is a current gap in the scientific literature regarding in-depth theoretical studies of this compound, the computational methodologies outlined in this guide provide a clear and robust framework for future research. The data generated from such studies would be invaluable for a deeper understanding of its molecular properties and for the rational design of novel therapeutics targeting, for example, the 5-HT4 receptor. It is recommended that researchers interested in this molecule undertake such a computational investigation to build upon the existing experimental knowledge.

References

- 1. This compound | 108282-38-8 | FA71234 [biosynth.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]